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molecular formula C10H9N3O2S B2504691 [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 3682-28-8

[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No. B2504691
M. Wt: 235.26
InChI Key: HBNMWSBTNLONCN-UHFFFAOYSA-N
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Patent
US06074813

Procedure details

Into 500 ml of ethanol were suspended 53 g (0.3 mol) of 4-phenyl-3-mercapto-1,2,4-triazole and 44.1 g (0.36 mol) of sodium chloroacetate. Thereto was added an aqueous solution prepared by dissolving 15.5 g (0.36 mol) of sodium hydroxide (purity, 93%) into 60 ml of water. This mixture was kept at 50° C. for 3 hours to-react the reactants. The reaction mixture was allowed to cool to room temperature, neutralized by dropwise adding 31 ml (0.36 mol) of concentrated hydrochloric acid, and then cooled to 10° C. or lower with ice. The resulting precipitate was taken out by filtration. To the precipitate was added 1.5 l of ethanol. This mixture was heated, and the insoluble matter was taken out by filtration. Thereafter recrystallization was conducted with cooling to obtain 32.3 g (0.14 mol) of the desired mercaptoacetic acid derivative. Yield, 45.8%.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
31 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[N:10][N:9]=[C:8]2[SH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:14][C:15]([O-:17])=[O:16].[Na+].[OH-].[Na+].Cl>O.C(O)C>[C:15]([CH2:14][S:12][C:8]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:11]=[N:10][N:9]=1)([OH:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=NN=C1)S
Step Two
Name
Quantity
44.1 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
31 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereto was added an aqueous solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
to-react the reactants
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. or lower with ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was taken out by filtration
ADDITION
Type
ADDITION
Details
To the precipitate was added 1.5 l of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
FILTRATION
Type
FILTRATION
Details
the insoluble matter was taken out by filtration
CUSTOM
Type
CUSTOM
Details
Thereafter recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CSC1=NN=CN1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
AMOUNT: MASS 32.3 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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